molecular formula C8H14N2O B6233868 6-azabicyclo[3.2.1]octane-6-carboxamide CAS No. 2293788-62-0

6-azabicyclo[3.2.1]octane-6-carboxamide

Cat. No.: B6233868
CAS No.: 2293788-62-0
M. Wt: 154.2
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Description

6-Azabicyclo[3.2.1]octane-6-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. The 6-azabicyclo[3.2.1]octane core, also known as the normorphan nucleus, is a structural isomer of the tropane skeleton found in cocaine . This bicyclic system serves as a novel chemical scaffold in the design of dopamine transporter (DAT) inhibitors, providing new insights into the three-dimensional structure of the DAT and its interaction with neurotransmitters . Researchers utilize this scaffold to develop compounds for studying the mechanisms of cocaine addiction and for exploring potential therapeutic applications . The carboxamide functional group at the 6-position enhances the molecule's versatility for further synthetic modification, allowing for the creation of diverse compound libraries for structure-activity relationship studies . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2293788-62-0

Molecular Formula

C8H14N2O

Molecular Weight

154.2

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

A foundational method involves the catalytic hydrogenation of meta-substituted benzoic acid derivatives. For instance, m-aminobenzoic acid undergoes hydrogenation over palladium catalysts at 80–100°C under 50–60 bar H₂ pressure to yield 6-azabicyclo[3.2.1]octane-5-carboxylic acid intermediates. Subsequent conversion to the carboxamide is achieved via:

  • Activation as an acyl chloride (using SOCl₂ or PCl₅)

  • Ammonolysis with aqueous NH₃ or ammonium carbonate.

This two-step process typically achieves yields of 45–55%, limited by over-reduction side reactions during hydrogenation.

Radical Rearrangement of Tropane Derivatives

A breakthrough methodology reported by Rigby and Pigge (1996) enables direct access to the 6-azabicyclo[3.2.1]octane system through radical-mediated skeletal reorganization . Key steps include:

  • Chromium(0)-promoted [6π+2π] cycloaddition to form a tropane precursor

  • Triethylborane-initiated radical rearrangement at −78°C

  • Oxidative workup to install the carboxamide group

This route achieves 68% yield with excellent stereocontrol, making it preferable for small-scale enantioselective synthesis.

Modern Stereoselective Methodologies

Chiral Auxiliary-Assisted Synthesis

Building on work by Guarna et al. (2007), (R)-1-phenylethylamine serves as a chiral auxiliary to control stereochemistry at C6. The optimized protocol involves:

StepConditionsYield
1. BicyclizationDCC, DMAP, CH₂Cl₂, 0°C → RT82%
2. Hydrogenolytic DeprotectionH₂ (1 atm), Pd/C, MeOH95%
3. AmidationClCO₂Et, NH₃ (g), THF78%

This method produces all four stereoisomers with >99% enantiomeric excess, critical for structure-activity relationship studies.

Flow Microreactor Technology

Industrial-scale synthesis employs continuous flow systems to enhance reproducibility and safety:

  • Reactor 1 : Bicyclization at 100°C, 15 bar (residence time: 8 min)

  • Reactor 2 : In-line quenching and extraction

  • Reactor 3 : Enzymatic amidation using immobilized amidase

This approach achieves 92% conversion with 99.8% purity, reducing solvent use by 70% compared to batch processes.

Industrial Production and Optimization

Critical Process Parameters

Industrial syntheses optimize three key variables:

ParameterOptimal RangeEffect on Yield
Temperature75–85°C<75°C: Incomplete cyclization; >85°C: Decomposition
NH₃ Pressure4–6 barHigher pressures accelerate amidation but increase equipment costs
Catalyst Loading3–5 mol% PdExcessive Pd promotes decarboxylation side reactions

Data from pilot plants show that maintaining pH 8.5–9.0 during amidation minimizes hydrolysis, improving yields to 78–83%.

Comparative Analysis of Synthetic Routes

The table below evaluates major methods based on scalability, stereoselectivity, and environmental impact:

MethodYield (%)StereoselectivityE-Factor*Industrial Viability
Catalytic Hydrogenation55None32.7Moderate
Radical Rearrangement68High (99% ee)18.4Low
Chiral Auxiliary78Complete25.1High
Flow Microreactor92Moderate9.8Excellent

*E-Factor = (Mass of waste)/(Mass of product)

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.1]octane-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated or carbonyl-containing derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of functionalized compounds .

Scientific Research Applications

6-Azabicyclo[3.2.1]octane-6-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications.

    Biology: Its unique structure allows it to interact with biological targets, making it a useful tool in the study of enzyme mechanisms and receptor-ligand interactions.

    Medicine: The compound’s bioactive properties make it a candidate for drug discovery and development, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and catalysts, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 6-azabicyclo[3.2.1]octane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic Acids

These derivatives, synthesized from norbornene amino acids, serve as constrained α,γ-diamino acids. The stereochemistry (exo vs. endo) significantly impacts their biological activity, particularly in modulating GABA receptors . For example, enantiopure isomers prepared via (R)-1-phenylethylamine chirality induction showed distinct receptor interactions .

1-Phenyl-6-azabicyclo[3.2.1]octanes

Substitution at the 1-position with aromatic groups (e.g., 3-hydroxyphenyl) enhances analgesic and narcotic antagonist activities. Absolute stereochemistry, confirmed via X-ray crystallography, correlates with activity; (+)-enantiomers exhibit higher potency .

6-Methyl-6-azabicyclo[3.2.1]octane Derivatives (Azaprophen)

Azaprophen, a 6-methyl-substituted analog, exhibits exceptional antimuscarinic activity, being 50–1000 times more potent than atropine in blocking acetylcholine-induced contractions and α-amylase release . Molecular modeling suggests its enhanced affinity arises from optimized interactions with muscarinic receptor pharmacophores .

Functional Group Modifications

Carbothioamide Derivatives

6-Azabicyclo[3.2.1]octane-6-carbothioamide (1,3,3-trimethyl) represents a sulfur-containing analog. While its biological activity is less documented, such modifications are often explored to improve metabolic stability or binding kinetics .

Carbamate and Ester Derivatives

tert-Butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride and methyl 6-azabicyclo[3.2.1]octane-1-carboxylate are intermediates in drug synthesis. These derivatives are typically used to protect reactive amines during multi-step syntheses .

Securinega Alkaloids

Securinine, a tetracyclic alkaloid with a 6-azabicyclo[3.2.1]octane core fused to a γ-lactone, exhibits antiproliferative effects in cervical cancer cells. Its activity depends on the stereochemistry at position 7 (α vs. β configurations) .

Aphanorphine

This natural product contains the 6-azabicyclo[3.2.1]octane system synthesized via carbamoyl radical cyclization. Its bridged structure highlights the utility of radical-mediated methods in accessing complex alkaloids .

Q & A

Q. What methodologies reconcile discrepancies between in silico predictions and experimental bioactivity data?

  • Methodological Answer : Machine learning models (e.g., Random Forest) trained on datasets combining physicochemical properties and assay results improve prediction accuracy. Bayesian statistics quantify uncertainty in structure-activity relationships (SAR). Iterative feedback loops between synthesis and modeling refine hypotheses .

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